4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a tetrahydroquinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-(trifluoromethyl)pyrimidine with piperazine under controlled conditions to form an intermediate, which is then reacted with a tetrahydroquinazoline derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated derivatives.
Scientific Research Applications
4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Fluorophenyl)piperazin-1-yl]-[5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
- **2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives
Uniqueness
4-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c18-17(19,20)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16-12-3-1-2-4-13(12)21-10-24-16/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDWRRUZGFVDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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